molecular formula C10H12N2O3 B13323661 (2S,3S)-2,3-Dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid

(2S,3S)-2,3-Dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid

Cat. No.: B13323661
M. Wt: 208.21 g/mol
InChI Key: ASRDHMNPBALYEF-WDSKDSINSA-N
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Description

(2S,3S)-2,3-Dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid is a chiral heterocyclic compound featuring a pyrido-oxazine scaffold with stereospecific methyl groups at positions 2 and 3 and a carboxylic acid moiety at position 5. The (2S,3S) configuration imparts distinct stereochemical properties, influencing its interactions with biological targets.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

(2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid

InChI

InChI=1S/C10H12N2O3/c1-5-6(2)15-8-3-7(10(13)14)4-11-9(8)12-5/h3-6H,1-2H3,(H,11,12)(H,13,14)/t5-,6-/m0/s1

InChI Key

ASRDHMNPBALYEF-WDSKDSINSA-N

Isomeric SMILES

C[C@H]1[C@@H](OC2=C(N1)N=CC(=C2)C(=O)O)C

Canonical SMILES

CC1C(OC2=C(N1)N=CC(=C2)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2,3-Dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid typically involves multi-step organic synthesis. One common approach is to start with a suitable pyridine derivative and introduce the oxazine ring through a series of cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification under acidic or coupling conditions. For example:

  • Methyl ester formation : Reaction with methanol in the presence of H₂SO₄ yields the methyl ester derivative.

  • Reverse hydrolysis : The methyl ester can be hydrolyzed back to the carboxylic acid using aqueous HCl or LiOH .

Key Reaction Data

Reaction TypeReagents/ConditionsProductYieldSource
EsterificationMeOH, H₂SO₄, refluxMethyl ester derivative85–92%
Acidic Hydrolysis1M HCl, 60°C, 6hCarboxylic acid recovery95%
Basic HydrolysisLiOH (aq.), THF, rt, 12hCarboxylic acid recovery90%

Amide Coupling

The carboxylic acid participates in amide bond formation with primary or secondary amines, often mediated by coupling agents:

  • Benzylamine derivatives : Reacts with 2,4-difluorobenzylamine using HATU/DIPEA in DMF to form pharmacologically relevant amides .

  • Steric effects : The 2,3-dimethyl substituents on the oxazine ring influence reaction rates with bulky amines .

Example Reaction Pathway

text
Carboxylic acid + 2,4-difluorobenzylamine → HATU, DIPEA, DMF, rt, 4h → Amide product (85% yield)[2][6]

Functionalization of the Heterocyclic Core

The pyrido-oxazine ring undergoes selective modifications:

  • Oxidation : The dihydro-oxazine moiety can be oxidized to a fully aromatic system using MnO₂ or DDQ.

  • Electrophilic substitution : Limited reactivity at the pyridine ring due to electron-withdrawing effects of the oxazine oxygen .

Oxidation Reaction Data

Oxidizing AgentConditionsProductYieldSource
MnO₂CH₂Cl₂, reflux, 8hAromatic pyrido-oxazine78%
DDQToluene, 80°C, 12hAromatic pyrido-oxazine82%

Demethylation and Alkylation

  • Demethylation : While the compound lacks methoxy groups, related intermediates in its synthesis (e.g., methyl ethers) undergo demethylation with BBr₃ or MgBr₂ .

  • Alkylation : The oxazine nitrogen can be alkylated using alkyl halides under basic conditions .

Comparative Demethylation Efficiency

ReagentSubstrateTemperatureTimeYieldSource
BBr₃Methyl ether intermediate−78°C2h88%
MgBr₂Methyl ether intermediate50°C2h75%

Cyclization and Ring-Opening

  • Cyclization : Acid-catalyzed cyclization forms fused tricyclic systems .

  • Ring-opening : Treatment with strong bases (e.g., NaOH) cleaves the oxazine ring, yielding pyridine-diol derivatives.

Notable Cyclization Example

text
Carboxylic acid + AcCl, AlCl₃ → 100°C, 4h → Tricyclic lactam (72% yield)[7]

Metal-Catalyzed Cross-Coupling

The pyridine ring supports palladium-catalyzed reactions:

  • Suzuki coupling : Limited due to electron-deficient nature, but feasible with electron-rich boronic acids.

  • Buchwald-Hartwig amination : Requires specialized ligands (e.g., XPhos) for C–N bond formation .

Stability and Degradation

  • Thermal stability : Decomposes above 250°C, forming CO₂ and pyridine fragments.

  • Photodegradation : UV light induces ring-opening via singlet oxygen mechanisms .

Comparative Reactivity with Analogues

Compound ModificationReaction Rate (vs. Parent)NotesSource
4-Methyl derivative1.2× faster in amide couplingEnhanced steric accessibility
3-Oxo derivative0.7× slower in esterificationElectron-withdrawing effects

Scientific Research Applications

(2S,3S)-2,3-Dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (2S,3S)-2,3-Dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substitutions on the Oxazine Ring

4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic Acid
  • Structure : Differs by a single methyl group at position 4 instead of the (2S,3S)-dimethyl groups.
  • Molecular Formula : C₉H₁₀N₂O₃
  • Molecular Weight : 194.19 g/mol
  • CAS : 915707-58-3
  • Key Differences: The absence of stereospecific methyl groups reduces steric hindrance compared to the target compound.
4-(Trifluoroacetyl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic Acid
  • Structure : Features a trifluoroacetyl group at position 3.
  • Molecular Formula : C₁₀H₇F₃N₂O₄
  • Molecular Weight : 276.17 g/mol
  • This substitution could improve metabolic stability but reduce solubility compared to the dimethyl analogue .
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde
  • Structure : Replaces the carboxylic acid with a formyl group.
  • Molecular Formula : C₉H₁₀N₂O₂
  • Molecular Weight : 178.19 g/mol
  • Key Differences: The carbaldehyde group offers a reactive site for further chemical modifications (e.g., Schiff base formation).

Functional Group Variations

Carboxylic Acid vs. Ester Derivatives
  • Example: Methyl 4-amino-2-fluorobenzoate (CAS 73792-08-2).
  • Key Differences :
    • Ester derivatives generally exhibit improved cell membrane permeability due to increased lipophilicity but require hydrolysis to active carboxylic acid forms in vivo.
    • The target compound’s free carboxylic acid enables direct ionic interactions, critical for binding to charged residues in enzymes or receptors .

Pharmacological and Physicochemical Properties

Property (2S,3S)-2,3-Dimethyl Derivative 4-Methyl Derivative 4-Trifluoroacetyl Derivative
Molecular Weight Not explicitly reported 194.19 g/mol 276.17 g/mol
Solubility Likely lower (due to hydrophobicity of dimethyl groups) Moderate (polar carboxylic acid) Lower (trifluoroacetyl group)
Stereochemical Complexity High ((2S,3S) configuration) None None
Pharmacological Relevance Potential for chiral recognition Common scaffold in drug discovery Enhanced metabolic stability

Biological Activity

(2S,3S)-2,3-Dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

The compound can be synthesized through multi-step organic reactions involving pyridine derivatives and oxazine formation. Typical methods include cyclization reactions under acidic or basic conditions to achieve the desired structure. The molecular formula is C10H12N2O3C_{10}H_{12}N_{2}O_{3} with a molecular weight of 208.21 g/mol .

The biological activity of (2S,3S)-2,3-Dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid primarily involves interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes that play critical roles in metabolic pathways.
  • Receptor Modulation : The compound can bind to receptors such as G-protein-coupled receptors (GPCRs), influencing signal transduction pathways and cellular responses .

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses in vitro.
  • Cytotoxicity : Some studies report cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine production
CytotoxicityInduced apoptosis in cancer cells

Case Studies

Several case studies have been conducted to evaluate the efficacy of (2S,3S)-2,3-Dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid:

  • Study on Antimicrobial Properties : A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Anti-inflammatory Study : In a model of induced inflammation in mice, administration of the compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S,3S)-2,3-Dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : Begin with a heterocyclic condensation reaction between substituted pyridine and oxazine precursors. Optimize reaction parameters (e.g., temperature, solvent polarity, and catalyst selection) to enhance yield and stereochemical fidelity. For example, highlights the use of sulfanylpropanoyl intermediates in analogous syntheses, suggesting that thiol-based catalysts may improve ring closure efficiency. Purification via recrystallization (as in , where mp143–146°C is reported for a related compound) or preparative HPLC is critical to isolate the target compound .

Q. How can the stereochemical configuration of the (2S,3S)-dimethyl groups be confirmed experimentally?

  • Methodology : Use chiral chromatography (e.g., Chiralpak® columns) with polar organic mobile phases to resolve enantiomers. notes that minor chromatographic changes can separate epimers, emphasizing the need for method validation. Complementary techniques like X-ray crystallography (as in ) or nuclear Overhauser effect (NOE) NMR experiments can confirm spatial arrangements of methyl groups .

Q. What analytical techniques are suitable for purity assessment, and how should detection limits be established?

  • Methodology : Employ reversed-phase HPLC with UV detection (e.g., 254 nm) for routine purity checks. For trace impurities, use LC-MS with electrospray ionization (ESI) to detect low-abundance species. demonstrates the identification of impurities (e.g., ofloxacin N-oxide) via mass fragmentation patterns, which can guide method development for related compounds .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution) impact the compound's physicochemical properties and bioactivity?

  • Methodology : Synthesize analogs (e.g., 9-fluoro derivatives as in ) and compare logP, solubility, and stability profiles. Use computational tools (e.g., DFT calculations) to predict electronic effects. Experimental validation via pH-dependent solubility studies (e.g., ’s focus on carboxylic acid stability) can reveal functional group contributions to bioavailability .

Q. What strategies resolve contradictions in stability data under varying storage conditions?

  • Methodology : Design accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation products via UPLC-TOF-MS. ’s impurity profiling of related benzoxazine derivatives suggests that oxidation at the piperazinyl moiety is a key degradation pathway. Adjust formulation buffers (e.g., antioxidants) to mitigate this .

Q. How can chiral inversion or epimerization during synthesis be minimized?

  • Methodology : Control reaction pH and temperature to avoid racemization. and highlight that epimerization can occur during chromatographic separation; thus, use low-temperature conditions and non-polar solvents (e.g., hexane:isopropanol) to preserve stereochemistry. Monitor reaction progress with chiral HPLC to detect early-stage inversion .

Q. What are the challenges in quantifying trace impurities (≤0.1%) in the presence of structurally similar byproducts?

  • Methodology : Develop a gradient HPLC method with a C18 column and ion-pairing agents (e.g., heptafluorobutyric acid) to enhance peak resolution. Cross-validate with NMR spectroscopy (1H/13C) for structural elucidation, as demonstrated in for triazolothiadiazine analogs. Use standard addition to quantify impurities without reference standards .

Methodological Considerations Table

Research Objective Key Techniques Critical Parameters
Stereochemical confirmationChiral HPLC, X-ray crystallographyColumn type, mobile phase polarity
Impurity profilingLC-MS, NMRIonization mode, fragmentation patterns
Stability under oxidative conditionsUPLC-TOF-MS, accelerated aging studiesTemperature, humidity, buffer composition
Synthetic yield optimizationCondensation reactions, catalyst screeningSolvent polarity, reaction time

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